molecular formula C15H16ClN3 B14746874 4-[(E)-(3-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline CAS No. 3025-68-1

4-[(E)-(3-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline

Cat. No.: B14746874
CAS No.: 3025-68-1
M. Wt: 273.76 g/mol
InChI Key: YWTAJVFAPHPVJV-UHFFFAOYSA-N
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Description

4-[(E)-(3-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline is an azo compound characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This compound is notable for its vibrant color and is commonly used in dyeing processes. The presence of the chloro and methyl groups on the phenyl ring, along with the dimethylamino group, contributes to its unique chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(3-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3-chloro-2-methylaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N,N-dimethylaniline in an alkaline medium to yield the desired azo compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain precise temperature and pH levels .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(3-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chloro and methyl groups in 4-[(E)-(3-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline makes it unique in terms of its reactivity and applications. The chloro group enhances its electrophilicity, making it more reactive in substitution reactions, while the methyl group provides steric hindrance, affecting its overall stability and interactions .

Properties

CAS No.

3025-68-1

Molecular Formula

C15H16ClN3

Molecular Weight

273.76 g/mol

IUPAC Name

4-[(3-chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline

InChI

InChI=1S/C15H16ClN3/c1-11-14(16)5-4-6-15(11)18-17-12-7-9-13(10-8-12)19(2)3/h4-10H,1-3H3

InChI Key

YWTAJVFAPHPVJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N=NC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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